molecular formula C8H12N2O5S B2450654 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid CAS No. 855747-47-6

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

Cat. No.: B2450654
CAS No.: 855747-47-6
M. Wt: 248.25
InChI Key: WUEJTOKQYQKNEA-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a chemical compound with the molecular formula C8H12N2O5S and a molecular weight of 248.26 g/mol It is characterized by the presence of a dimethyl-1,2-oxazole ring, a sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .

Scientific Research Applications

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The oxazole ring may also interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEJTOKQYQKNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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